

A Comprehensive Technical Guide to Pyridin-2-yl Trifluoromethanesulfonate (2-Pyridyl Triflate)

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Compound of Interest

Compound Name:	2-Pyridyl trifluoromethanesulfonate
Cat. No.:	B1364859

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Abstract

This technical guide provides an in-depth exploration of pyridin-2-yl trifluoromethanesulfonate, commonly known as 2-pyridyl triflate. Its Chemical Abstracts Service (CAS) Registry Number is 65007-00-3[1][2][3]. As a versatile and highly reactive heterocyclic building block, 2-pyridyl triflate has emerged as a critical electrophilic partner in a myriad of palladium-catalyzed cross-coupling reactions. The triflate moiety serves as an excellent leaving group, often demonstrating reactivity comparable to or exceeding that of traditional aryl halides, thereby enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This guide will detail the synthesis, physicochemical properties, and safe handling of 2-pyridyl triflate. Furthermore, it will provide expert insights and detailed, field-proven protocols for its application in key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which are foundational in modern medicinal chemistry and materials science.

Introduction: The Strategic Advantage of 2-Pyridyl Triflate

The 2-substituted pyridine scaffold is a ubiquitous and privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the

development of robust and versatile methods for its synthesis and functionalization is of paramount importance. While traditional cross-coupling reactions have historically relied on 2-halopyridines, these substrates can present challenges, including sluggish oxidative addition and catalyst inhibition due to the coordinating nature of the pyridine nitrogen.

Pyridin-2-yl triflate offers a powerful alternative. The trifluoromethanesulfonate (triflate, OTf) group is one of the best leaving groups in organic chemistry, a property derived from the extreme stability of the triflate anion due to resonance delocalization and the strong electron-withdrawing effect of the trifluoromethyl group. This inherent reactivity allows cross-coupling reactions to proceed under milder conditions, often with lower catalyst loadings and broader functional group tolerance compared to their halo-pyridine counterparts. This guide serves as a practical resource for chemists seeking to leverage the unique reactivity of 2-pyridyl triflate to streamline complex synthetic routes and access novel chemical matter.

Physicochemical Properties and Characterization

Understanding the fundamental properties of 2-pyridyl triflate is crucial for its effective use and safe handling in a laboratory setting.

Property	Value	Source(s)
CAS Number	65007-00-3	[1] [2] [3]
Molecular Formula	C ₆ H ₄ F ₃ NO ₃ S	[1] [2]
Molecular Weight	227.16 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid	[2] [4]
Boiling Point	108 °C at 25 mmHg	[2]
Density	1.477 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.435	[2]
Synonyms	Pyridin-2-yl trifluoromethanesulfonate, 2-Pyridyl triflate, Trifluoromethanesulfonic acid 2-pyridyl ester	[1] [3] [5]

Spectroscopic Data (Typical): While a definitive, publicly available spectrum specifically for 2-pyridyl triflate is elusive in the searched literature, characterization would rely on standard spectroscopic methods. Based on the structure, the expected NMR data would be:

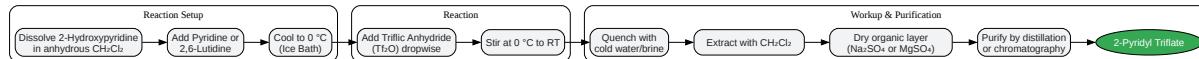
- ^1H NMR (CDCl_3): Four distinct signals in the aromatic region (approx. δ 7.0-8.5 ppm) corresponding to the four protons on the pyridine ring.
- ^{13}C NMR (CDCl_3): Five signals in the aromatic region for the pyridine carbons and a characteristic quartet for the trifluoromethyl carbon (^1JCF coupling).
- ^{19}F NMR (CDCl_3): A singlet around δ -73 ppm, characteristic of the CF_3 group in a triflate.

Synthesis of 2-Pyridyl Triflate

There are two primary, reliable methods for the synthesis of 2-pyridyl triflate: direct triflation of 2-hydroxypyridine and diazotization of 2-aminopyridine. The choice of method often depends on the availability and cost of the starting material.

Method A: Triflation of 2-Hydroxypyridine (2-Pyridone)

This is the most common and direct approach. 2-Hydroxypyridine exists in tautomeric equilibrium with its major form, 2-pyridone. The reaction involves the O-acylation of the pyridone tautomer with a powerful triflating agent, typically trifluoromethanesulfonic anhydride (Tf_2O), in the presence of a non-nucleophilic base to scavenge the triflic acid byproduct.



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Synthesis of 2-Pyridyl Triflate from 2-Hydroxypyridine.

Experimental Protocol:

- To an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-hydroxypyridine (1.0 equiv.).
- Dissolve the starting material in anhydrous dichloromethane (DCM, ~0.2 M).
- Cool the solution to 0 °C in an ice bath.
- Add pyridine (1.2 equiv.) or another non-nucleophilic base like 2,6-lutidine and stir for 10 minutes. The causality here is critical: the base neutralizes the strongly acidic triflic acid byproduct, preventing side reactions and promoting the desired O-triflation.
- Slowly, add trifluoromethanesulfonic anhydride ($\text{ Tf}_2\text{O}$) (1.1 equiv.) dropwise to the stirred solution. This addition must be slow to control the exotherm.
- Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or GC-MS until the starting material is consumed.
- Upon completion, carefully quench the reaction by adding cold water or saturated aqueous sodium bicarbonate.
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- The crude product is typically purified by vacuum distillation to yield 2-pyridyl triflate as a clear liquid.

Method B: Diazotization of 2-Aminopyridine

An alternative one-pot procedure involves the diazotization of 2-aminopyridine with a nitrite source in the presence of triflic acid. This method avoids the direct use of triflic anhydride.

Experimental Protocol: (Adapted from Kassanova et al., 2016)[6]

- In a suitable reaction vessel, dissolve 2-aminopyridine (1.0 equiv.) in a solvent such as acetonitrile.

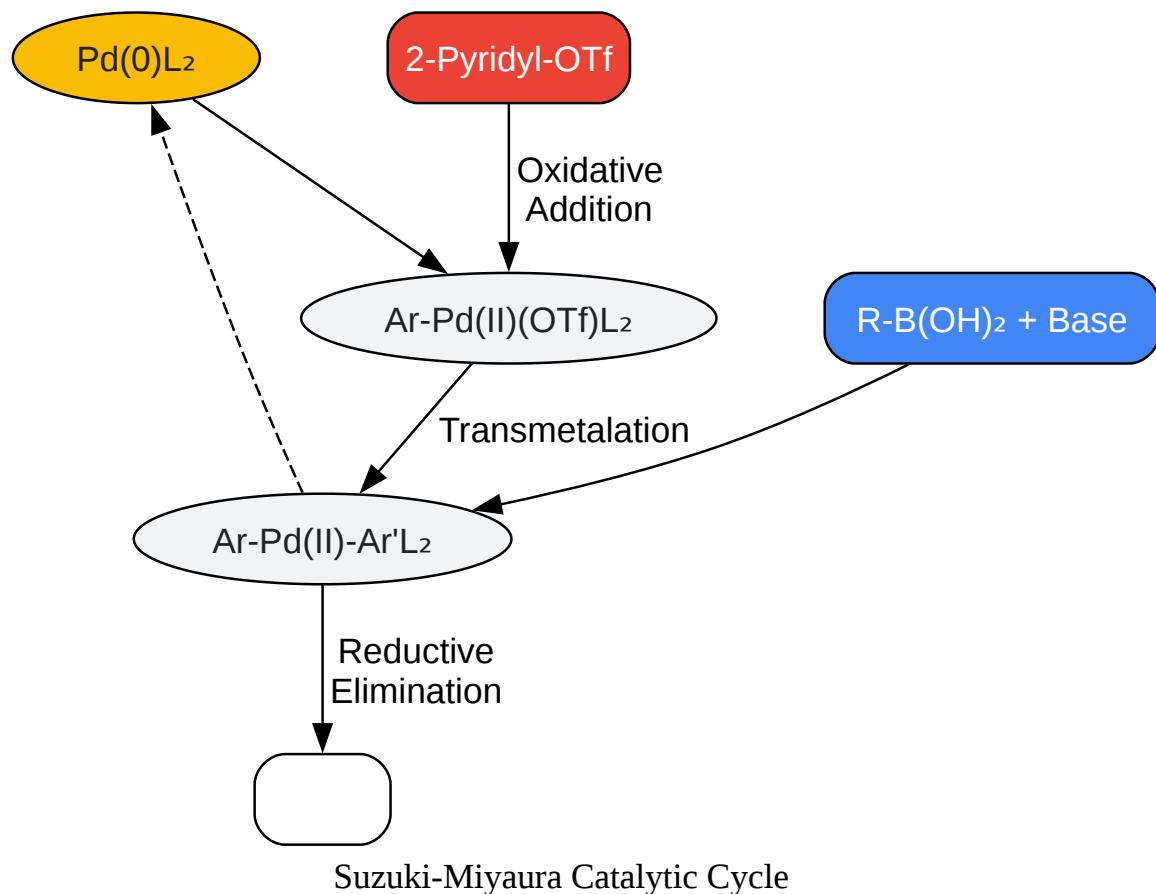
- Cool the mixture to 0 °C.
- Add triflic acid (2.0-3.0 equiv.) dropwise, maintaining the temperature.
- Add a solution of sodium nitrite (NaNO_2) (1.1-1.5 equiv.) in water dropwise. Vigorous nitrogen evolution will be observed as the diazonium salt is formed and subsequently displaced by the triflate anion.
- After the addition is complete, allow the reaction to stir at room temperature for approximately 1 hour.
- Perform a standard aqueous workup by diluting with water and extracting with a suitable organic solvent (e.g., diethyl ether or DCM).
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry and concentrate.
- Purify the crude product via vacuum distillation or column chromatography.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

2-Pyridyl triflate is a premier electrophile for introducing the 2-pyridyl moiety. Its high reactivity allows for efficient coupling where 2-chloropyridines may be sluggish or require harsh conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in organic synthesis. 2-Pyridyl triflate couples efficiently with a wide range of aryl- and heteroarylboronic acids or their esters. The choice of catalyst system is crucial for high yields. Catalyst systems based on bulky, electron-rich phosphine ligands are often preferred for coupling with triflates.



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Catalytic Cycle for Suzuki-Miyaura Coupling.

Protocol: Synthesis of 2-(4-methoxyphenyl)pyridine

- To an oven-dried Schlenk flask, add 4-methoxyphenylboronic acid (1.2 equiv.), and a base such as potassium phosphate (K_3PO_4 , 2.0 equiv.).
- Add the palladium catalyst, $Pd(OAc)_2$ (2 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy_3 , 4 mol%) or XPhos.
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
- Add 2-pyridyl triflate (1.0 equiv.) via syringe.

- Heat the reaction mixture to 80-100 °C and stir for 1-4 hours, monitoring progress by TLC or GC-MS. The high reactivity of the triflate often allows for shorter reaction times and lower temperatures compared to chloro- or bromopyridines.
- After cooling to room temperature, dilute the mixture with ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond between 2-pyridyl triflate and a terminal alkyne. This reaction is typically co-catalyzed by palladium and a copper(I) salt.

Protocol: Synthesis of 2-(phenylethynyl)pyridine

- To a Schlenk flask under an inert atmosphere, add the palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (2-5 mol%), and copper(I) iodide (CuI , 1-3 mol%).
- Add degassed solvent, typically an amine base like triethylamine (Et_3N) or diisopropylamine (DIPA), which also serves as the base. Anhydrous THF can be used as a co-solvent.
- Add 2-pyridyl triflate (1.0 equiv.) followed by the terminal alkyne, such as phenylacetylene (1.1-1.2 equiv.).
- Stir the reaction at room temperature to 50 °C. The reaction is often complete within a few hours. The mild conditions are a direct benefit of the triflate's high reactivity.
- Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.
- Wash the filtrate with saturated aqueous NH_4Cl solution, then brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate.

- Purify by flash column chromatography on silica gel to yield the 2-alkynylpyridine product.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds. 2-Pyridyl triflate is an excellent substrate for coupling with a diverse range of primary and secondary amines. The selection of the palladium catalyst, phosphine ligand, and base is critical and depends on the nature of the amine.

Protocol: Synthesis of 2-morpholinopyridine

- In a glovebox or under a positive flow of inert gas, add the base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv.), to a Schlenk flask.
- Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%).
- Add morpholine (1.2 equiv.) and 2-pyridyl triflate (1.0 equiv.) to the reaction vessel.
- Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
- Seal the reaction vessel and heat in a preheated oil bath to 80-110 °C.
- Stir vigorously until the starting material is consumed as judged by TLC or GC-MS.
- Cool the reaction to room temperature, quench carefully with water, and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
- Purify the product by flash column chromatography.

Safety and Handling

2-Pyridyl triflate is classified as a flammable liquid and can cause skin and eye irritation[2][4].

- Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant

gloves[2].

- Storage: Store in a cool, dark place, preferably under an inert atmosphere, as it can be sensitive to air and moisture[3]. It is classified as a flammable liquid and should be stored in an appropriate cabinet away from ignition sources[2].
- Transport: This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges and regulations[1].
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Pyridin-2-yl triflate (CAS: 65007-00-3) is a highly valuable and reactive building block for modern organic synthesis. Its enhanced reactivity as an electrophile, stemming from the excellent leaving group ability of the triflate anion, makes it a superior alternative to halopyridines in many palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its properties, synthesis, and detailed, actionable protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. By understanding the principles behind its reactivity and applying the robust methodologies described herein, researchers can effectively incorporate the essential 2-pyridyl motif into complex molecules, accelerating discovery in drug development and materials science.

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